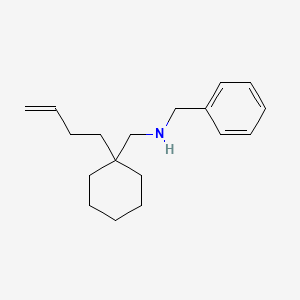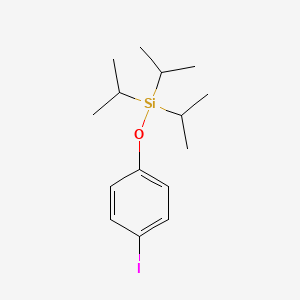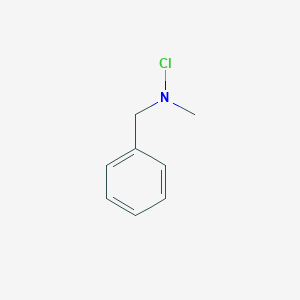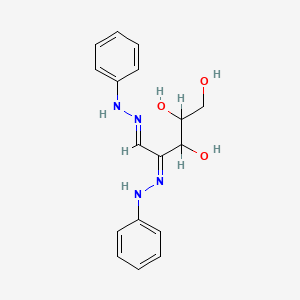![molecular formula C12H17N5 B14138900 N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1016491-16-9](/img/structure/B14138900.png)
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as kinase inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with cycloheptylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mecanismo De Acción
The mechanism of action of N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: A structurally similar compound with known kinase inhibitory activity.
1H-pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with modifications at different positions on the pyrazolo[3,4-d]pyrimidine scaffold.
Uniqueness
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the cycloheptyl group, which enhances its binding affinity and selectivity for certain kinases. This structural feature contributes to its potent biological activity and makes it a promising candidate for further drug development .
Propiedades
Número CAS |
1016491-16-9 |
|---|---|
Fórmula molecular |
C12H17N5 |
Peso molecular |
231.30 g/mol |
Nombre IUPAC |
N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H17N5/c1-2-4-6-9(5-3-1)16-11-10-7-15-17-12(10)14-8-13-11/h7-9H,1-6H2,(H2,13,14,15,16,17) |
Clave InChI |
QICGDWYCSBSYGH-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)NC2=NC=NC3=C2C=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-(3-chloro-4-ethoxyphenyl){2-(4-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B14138832.png)

![2'-Methoxy-5-nitro-[3,3'-bipyridin]-6-amine](/img/structure/B14138841.png)


![6-chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14138854.png)



![9H-Pyrido[3,4-b]indole, 1-(4-nitrophenyl)-](/img/structure/B14138873.png)
